molecular formula C12H18N2O3S B15105364 6-{[(2-Methyl-1,3-thiazol-4-yl)acetyl]amino}hexanoic acid

6-{[(2-Methyl-1,3-thiazol-4-yl)acetyl]amino}hexanoic acid

Cat. No.: B15105364
M. Wt: 270.35 g/mol
InChI Key: QFMSQUGKXJVCOO-UHFFFAOYSA-N
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Description

6-[2-(2-METHYL-1,3-THIAZOL-4-YL)ACETAMIDO]HEXANOIC ACID is a compound that features a thiazole ring, which is a heterocyclic structure containing both sulfur and nitrogen atoms. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[2-(2-METHYL-1,3-THIAZOL-4-YL)ACETAMIDO]HEXANOIC ACID typically involves the formation of the thiazole ring followed by the attachment of the acetamido and hexanoic acid groups. One common method involves the reaction of 2-methylthiazole with acetic anhydride to form the acetamido derivative, which is then reacted with hexanoic acid under suitable conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and controlled temperature and pressure conditions to facilitate the reactions efficiently .

Chemical Reactions Analysis

Types of Reactions

6-[2-(2-METHYL-1,3-THIAZOL-4-YL)ACETAMIDO]HEXANOIC ACID can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring .

Scientific Research Applications

6-[2-(2-METHYL-1,3-THIAZOL-4-YL)ACETAMIDO]HEXANOIC ACID has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-[2-(2-METHYL-1,3-THIAZOL-4-YL)ACETAMIDO]HEXANOIC ACID involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit microbial enzymes, leading to antimicrobial effects, or interact with inflammatory pathways to exert anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-[2-(2-METHYL-1,3-THIAZOL-4-YL)ACETAMIDO]HEXANOIC ACID is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C12H18N2O3S

Molecular Weight

270.35 g/mol

IUPAC Name

6-[[2-(2-methyl-1,3-thiazol-4-yl)acetyl]amino]hexanoic acid

InChI

InChI=1S/C12H18N2O3S/c1-9-14-10(8-18-9)7-11(15)13-6-4-2-3-5-12(16)17/h8H,2-7H2,1H3,(H,13,15)(H,16,17)

InChI Key

QFMSQUGKXJVCOO-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CS1)CC(=O)NCCCCCC(=O)O

Origin of Product

United States

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